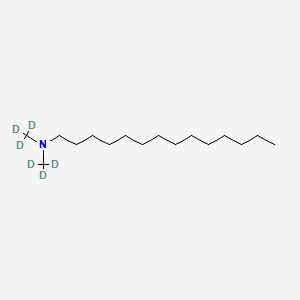
N,N-Dimethyl-D6-tetradecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-D6-tetradecylamine is a deuterated version of N,N-Dimethyltetradecylamine, which is a long-chain tertiary amine. This compound is characterized by the presence of a tetradecyl chain (14 carbon atoms) attached to a nitrogen atom that is also bonded to two methyl groups. The deuterium labeling (D6) indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-D6-tetradecylamine can be synthesized through the alkylation of dimethylamine with tetradecyl halides (such as tetradecyl chloride or bromide) in the presence of a base. The reaction typically proceeds as follows:
Reactants: Dimethylamine and tetradecyl halide.
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Anhydrous ethanol or another suitable solvent.
Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-D6-tetradecylamine undergoes various chemical reactions, including:
Oxidation: The tertiary amine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding amine salt.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound hydrochloride.
Substitution: Various substituted amines depending on the alkylating agent used.
Scientific Research Applications
N,N-Dimethyl-D6-tetradecylamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of surfactants and other specialty chemicals.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of corrosion inhibitors and as an intermediate in the manufacture of various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-D6-tetradecylamine involves its interaction with biological membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrogen atom can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity. The deuterium labeling provides additional stability and can be used to trace the compound in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltetradecylamine: The non-deuterated version of the compound.
N,N-Dimethyldodecylamine: A similar compound with a shorter alkyl chain (12 carbon atoms).
N,N-Dimethylhexadecylamine: A similar compound with a longer alkyl chain (16 carbon atoms).
Uniqueness
N,N-Dimethyl-D6-tetradecylamine is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. The specific length of the tetradecyl chain also imparts distinct physicochemical properties, making it suitable for specialized applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C16H35N |
|---|---|
Molecular Weight |
247.49 g/mol |
IUPAC Name |
N,N-bis(trideuteriomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3/i2D3,3D3 |
InChI Key |
SFBHPFQSSDCYSL-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCCCCCCCCCCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















